molecular formula C16H12N2OS B12938508 (5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12938508
M. Wt: 280.3 g/mol
InChI Key: LXYCJVYXNAZNFO-SDNWHVSQSA-N
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Description

(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound with a unique structure that includes a benzylidene group, a mercapto group, and an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of benzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The hydrogen atoms on the benzylidene group can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Functionalized benzylidene derivatives.

Scientific Research Applications

(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The benzylidene group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-benzylidene-2-mercapto-3-methyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-5-benzylidene-2-mercapto-3-ethyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-pyrazol-4-one

Uniqueness

(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

(5E)-5-benzylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H12N2OS/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-11H,(H,17,20)/b14-11+

InChI Key

LXYCJVYXNAZNFO-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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